2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a chemical compound with a complex structure that includes a purine ring system
Mechanism of Action
Target of Action
The primary target of the compound 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is the Transient Receptor Potential Cation Channel A1 (TRPA1) . TRPA1 is an ankyrin-like ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
This compound acts as a selective blocker of the TRPA1 channel . It antagonizes TRPA1-mediated calcium influx induced by various compounds . This blocking action disrupts the normal functioning of the TRPA1 channel, thereby mitigating the sensations of pain and cold .
Biochemical Pathways
The compound’s interaction with the TRPA1 channel affects the calcium signaling pathway . By blocking the TRPA1 channel, this compound prevents calcium influx, which in turn disrupts the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium signaling due to its blocking of the TRPA1 channel . This disruption can attenuate sensations of pain and cold, which are typically mediated by the TRPA1 channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves the reaction of 3,7-dimethylxanthine with a suitable thioacetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thioacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethylxanthine: A precursor in the synthesis of the target compound.
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid: A related compound with similar structural features.
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide: Another derivative with slight structural variations.
Uniqueness
The uniqueness of 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide lies in its specific thioacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3S/c1-13-5-6(11-9(13)18-3-4(10)15)14(2)8(17)12-7(5)16/h3H2,1-2H3,(H2,10,15)(H,12,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDURCKNUZFFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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